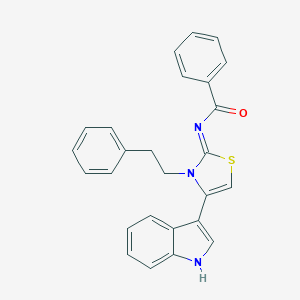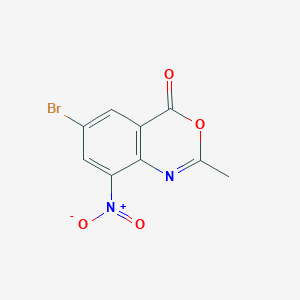![molecular formula C11H15N3O2S3 B427416 [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate CAS No. 353253-47-1](/img/structure/B427416.png)
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate is a complex organic compound featuring a thiazole ring, a morpholine ring, and a carbodithioate group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3-thiazole-2-carbonyl chloride with morpholine-4-carbodithioic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioate group can be reduced to thiols or disulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate is unique due to its combination of a thiazole ring, morpholine ring, and carbodithioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
353253-47-1 |
|---|---|
Fórmula molecular |
C11H15N3O2S3 |
Peso molecular |
317.5g/mol |
Nombre IUPAC |
[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C11H15N3O2S3/c1-8-6-12-10(19-8)13-9(15)7-18-11(17)14-2-4-16-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15) |
Clave InChI |
COFNUNIYJONEPW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)CSC(=S)N2CCOCC2 |
SMILES canónico |
CC1=CN=C(S1)NC(=O)CSC(=S)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-bromo-2-[(5-bromo-2-thienyl)carbonyl]-1-benzofuran-3-yl}-2-(1-piperidinyl)acetamide](/img/structure/B427333.png)
![isopropyl 5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B427338.png)
![2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 3-nitrobenzoate](/img/structure/B427339.png)

![2',3'-dihydro-trispiro[cyclopentane-1,2'-(4'H)-chromene-3',2''-(5''H)-[1,3,4]oxadithiino[5,6-c]chromene-5'',1'''-cyclopentane]-4'-one](/img/structure/B427346.png)
![3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-N'-(4-bromobenzylidene)propanohydrazide](/img/structure/B427347.png)
![{4-[(4-chlorophenyl)sulfonyl]phenyl}(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B427348.png)


![2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B427351.png)
![N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427354.png)
![4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B427355.png)
![2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-(furan-2-ylmethylideneamino)acetamide](/img/structure/B427356.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
